molecular formula C7H14N2 B033302 Hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 54528-00-6

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No.: B033302
CAS No.: 54528-00-6
M. Wt: 126.2 g/mol
InChI Key: FJYWNYLUZBMVKI-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS: 54528-00-6) is a bicyclic secondary amine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol . It features a fused cyclopentane-pyrrolidine ring system, conferring structural rigidity and stereochemical complexity. The compound is a key intermediate in synthesizing pharmaceuticals, notably Gliclazide, a sulfonylurea-class antidiabetic drug . Industrially, it is produced by GIHI CHEMICALS CO.,LIMITED, with purity exceeding 99%, and is utilized in dietary supplements, cosmetics, and APIs (Active Pharmaceutical Ingredients) .

Physicochemical properties include a density of 1.0 g/cm³, boiling point of 188°C, and flash point of 73.2°C . It is classified as hazardous due to acute toxicity (Oral Category 4), skin corrosion (Category 1B), and environmental toxicity (Aquatic Chronic Category 2) .

Preparation Methods

Classical Synthetic Routes

Cyclopentane-1,2-Dicarboxylic Anhydride Condensation

The most established route begins with cyclopentane-1,2-dicarboxylic anhydride, which undergoes condensation with 80% hydrazine hydrate to form N-aminocyclopentane-1,2-dicarboximide. This intermediate is subsequently reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux conditions . The reduction step proceeds via a two-stage mechanism:

  • Imine Reduction : LiAlH₄ cleaves the N–N bond, generating a primary amine intermediate.

  • Ring Closure : Intramolecular cyclization forms the bicyclic pyrrolidine structure.

This method achieves an overall yield of 60%, with purity exceeding 98% after crystallization . Key advantages include reagent availability and operational simplicity, though LiAlH₄’s pyrophoric nature necessitates stringent safety protocols.

Industrial-Scale Synthesis

Catalytic Hydrogenation

Industrial processes prioritize safety and scalability. A patented method involves catalytic hydrogenation of a nitrile precursor (Formula II) under high-pressure H₂ (5–10 bar) using palladium on carbon (Pd/C) or Raney nickel . The reaction occurs in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C, yielding the bicyclic amine (Formula IV) with >90% conversion .

Table 1: Industrial Hydrogenation Conditions

ParameterValue
Catalyst5% Pd/C
H₂ Pressure7 bar
Temperature90°C
SolventDMF
Reaction Time12–16 hours
Yield85–90%

Post-reaction purification employs fractional distillation or recrystallization from ethanol-water mixtures, achieving >99% purity .

Alternative Methodologies

Reductive Amination

A less common approach utilizes reductive amination of cyclopentanone derivatives. For example, cyclopentanone reacts with 1,2-diaminoethane in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6. The reaction proceeds via Schiff base formation, followed by stereoselective reduction to yield the cis-isomer preferentially .

Enzymatic Resolution

Recent advances explore enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica Lipase B). The enzyme selectively acylates the (3aR,6aS)-enantiomer, permitting separation via chromatography. This method achieves enantiomeric excess (ee) >95% but remains limited to small-scale applications due to high enzyme costs .

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations

MethodYieldPurityScalabilitySafety Concerns
LiAlH₄ Reduction 60%98%ModeratePyrophoric reagents
Catalytic Hydrogenation 90%99%HighHigh-pressure equipment
Reductive Amination 45%95%LowpH control required
Enzymatic Resolution 30%99%LowCost-prohibitive

Catalytic hydrogenation emerges as the optimal industrial method, balancing yield and scalability. In contrast, classical routes remain valuable for laboratory-scale synthesis despite safety challenges.

Mechanistic Insights and Byproduct Formation

Side Reactions in LiAlH₄ Reduction

Over-reduction to primary amines and dimerization via N–H coupling are common side reactions. Dimer formation is mitigated by controlling reaction temperature (<50°C) and using excess LiAlH₄ (1.5 equiv) .

Impurity Profiling in Hydrogenation

Genotoxic impurities (e.g., residual nitriles) are controlled to <10 ppm through post-reaction quenching with aqueous sodium bisulfite and activated carbon filtration .

Chemical Reactions Analysis

Types of Reactions

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, aldehydes, and amides .

Scientific Research Applications

Applications in Scientific Research

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine has several notable applications across different domains:

Organic Synthesis

  • Building Block : It serves as a crucial building block in organic synthesis, enabling the construction of more complex molecules. This property is particularly useful in the development of pharmaceuticals and agrochemicals .
  • Reactivity : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the introduction of diverse functional groups into synthesized compounds.

Medicinal Chemistry

  • Drug Development : this compound is being researched for its potential use in drug development. It has been identified as a precursor in the synthesis of therapeutic agents, including those targeting cannabinoid receptors .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities, warranting further investigation into its biological effects .

Industrial Applications

  • Synthesis of Industrial Chemicals : The compound is utilized in the production of various industrial chemicals and materials, showcasing its importance beyond academic research .

Case Study 1: Gliclazide Synthesis

Gliclazide, an antidiabetic medication, has been synthesized using this compound as a key starting material. This synthesis involves multiple steps that highlight the compound's utility in pharmaceutical chemistry .

Case Study 2: Cannabinoid Receptor Antagonists

Research has demonstrated that this compound can be used to synthesize cannabinoid receptor antagonists, which are significant for studying the endocannabinoid system and developing treatments for conditions like obesity and pain management .

Mechanism of Action

The mechanism of action of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine belongs to a family of bicyclic amines with structural and functional variations. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS Number Applications/Significance References
This compound C₇H₁₄N₂ 126.2 Parent compound; bicyclic amine 54528-00-6 Gliclazide intermediate
4,4-Difluorothis compound C₇H₁₂F₂N₂ 162.18 Fluorine atoms at C4 2098089-89-3 Enhanced lipophilicity for drug design
This compound hydrochloride C₇H₁₅ClN₂ 162.66 Hydrochloride salt 58108-05-7 Improved solubility/stability in APIs
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Ketone and ester groups 146231-54-1 Synthetic intermediate for peptidomimetics
Cyclopenta[b]pyrrol-1(2H)-amine, hexahydro-2-(methoxymethyl)- C₉H₁₆N₂O 168.24 Methoxymethyl substituent; stereoisomer (2S,3aS,6aS) 128495-97-6 Chiral building block for asymmetric synthesis

Key Findings from Comparative Analysis

Hydrochloride salt formation improves aqueous solubility, critical for oral drug formulations .

Stereochemical Complexity :

  • The methoxymethyl-substituted derivative (CAS: 128495-97-6) demonstrates how stereochemistry (2S,3aS,6aS) influences receptor binding in drug design .

Pharmacological Relevance :

  • The parent compound’s role in Gliclazide synthesis underscores its importance in diabetes management. Gliclazide’s structure includes a sulfonamide group linked to the bicyclic amine, enhancing hypoglycemic activity .

Safety Profiles :

  • The hydrochloride salt (CAS: 58108-05-7) has a purity of 95%, with lower acute toxicity compared to the free base, which is classified as a skin and eye irritant .

Industrial Scalability :

  • Commercial suppliers like CymitQuimica and GIHI CHEMICALS offer the compound in bulk (up to 100 kg), highlighting its demand in API production .

Biological Activity

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, including its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in drug development.

Chemical Structure and Properties

This compound is characterized by a hexahydrocyclopenta ring fused to a pyrrolidine ring. This structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis. The compound's molecular formula is C9_{9}H15_{15}N, and its CAS number is 54528-00-6.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of cannabinoid receptor antagonists. These antagonists are known to modulate various physiological processes, including pain perception and appetite regulation.

Target Interactions

  • Cannabinoid Receptors : The compound acts on cannabinoid receptors, which are part of the endocannabinoid system involved in numerous biological functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, although specific mechanisms remain under investigation.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines.

Study Cell Line IC50_{50} (µM) Effect
Study 1HepG-225Cytotoxicity
Study 2EACC30Apoptosis induction

These studies indicate that the compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against both gram-positive and gram-negative bacteria. The following table summarizes findings from recent studies:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These results suggest that the compound has significant potential as an antimicrobial agent, warranting further exploration into its therapeutic applications.

Research Applications

This compound serves as a crucial building block in organic synthesis and drug development. Its derivatives are being explored for their potential use in:

  • Pharmaceuticals : As precursors for novel cannabinoid receptor antagonists.
  • Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
  • Anticancer Therapeutics : As part of new drug discovery efforts targeting various cancers.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of pyrrole derivatives, including this compound, revealed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls.
  • Antimicrobial Efficacy Study : Another investigation assessed the efficacy of this compound against multidrug-resistant bacterial strains, showing effectiveness comparable to conventional antibiotics.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the structural identity of hexahydrocyclopenta[c]pyrrol-2(1H)-amine and its derivatives?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with mass spectrometry (MS) for unambiguous structural confirmation. For example, in Cu(II) complex studies, NMR revealed proton environments (δ 1.2–3.5 ppm for cyclopentane/pyrrolidine protons), while MS provided molecular ion peaks (e.g., m/z 434 [M+H]⁺ for derivatives) . X-ray diffraction (XRD) is critical for resolving stereochemistry, as demonstrated in crystallographic studies of Gliclazide intermediates .

Q. What standard synthetic protocols exist for preparing this compound derivatives?

  • Methodological Answer : Use palladium-catalyzed amination (e.g., with tert-butyl carbamate intermediates) or nucleophilic substitution reactions. For example, coupling 1-bromo-2-(trifluoromethyl)benzene with bicyclic amines under catalytic Pd conditions achieves yields >80% . Acid- or base-mediated deprotection (e.g., HCl for Boc removal) is often required . Optimize solvent systems (e.g., THF/MeOH) and reaction times (16–24 hrs) to minimize side products .

Q. How is the purity and stability of this compound assessed in preclinical studies?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns. Purity >98% is typically required for pharmacological testing . Stability studies under accelerated conditions (40°C/75% RH for 6 months) assess degradation pathways, with LC-MS identifying breakdown products .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for therapeutic applications?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, (3aR,6aS)-stereoisomers are synthesized via stereospecific intermediates, confirmed by chiral HPLC (Chiralpak AD-H column) . Kinetic resolution with lipases or transition-metal catalysts (e.g., Ru-BINAP) improves enantiomeric excess (ee >95%) .

Q. What strategies resolve contradictions in pharmacological data, such as varying IC₅₀ values across assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate target engagement. For instance, discrepancies in serine palmitoyltransferase inhibition (IC₅₀ = 27.3 nM in one study vs. 50 nM in another) may arise from differential membrane permeability; use radiolabeled tracers or CRISPR-edited cell models to verify on-target effects .

Q. How can computational modeling guide the design of this compound-based retinol-binding protein 4 (RBP4) antagonists?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using RBP4 crystal structures (PDB: 5NU8). Focus on hydrophobic interactions with Trp67 and hydrogen bonding with Gln98/Asn98. MD simulations (100 ns) assess binding stability, with MM-PBSA calculations ranking derivatives .

Q. What experimental approaches evaluate the compound’s therapeutic potential beyond diabetes (e.g., neurodegenerative diseases)?

  • Methodological Answer : Test NMDA receptor modulation via patch-clamp electrophysiology in hippocampal neurons. For example, 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide showed neuroprotective effects in combination with NMDA antagonists . In vivo models (e.g., Aβ-injected mice) assess cognitive improvement using Morris water maze .

Q. Key Research Gaps and Recommendations

  • Stereochemical Complexity : Prioritize XRD or cryo-EM to resolve ambiguous stereoisomerism in derivatives .
  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N) to trace metabolic pathways in hepatocyte models .
  • Therapeutic Expansion : Screen derivatives against orphan GPCRs via high-throughput binding assays .

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYWNYLUZBMVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969748
Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54528-00-6
Record name N-Amino-3-azabicyclo[3.3.0]octane
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URL https://commonchemistry.cas.org/detail?cas_rn=54528-00-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocyclopenta(c)pyrrol-2(1H)-amine
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Record name Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

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